1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a urea-based compound featuring a phenylpyrrolidinylmethyl group and a 4-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
1-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)14-8-10-15(11-9-14)24-18(26)23-13-17-7-4-12-25(17)16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-13H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWJTSKGQAUNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the PI3Kβ/δ (Phosphoinositide 3-kinases beta and delta) enzymes. These enzymes play a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Mode of Action
The compound acts as an inhibitor of the PI3Kβ/δ enzymes. It binds to these enzymes, preventing them from performing their normal function. This inhibition can lead to a decrease in the downstream signaling pathways that these enzymes are involved in.
Biochemical Pathways
The inhibition of PI3Kβ/δ affects the PI3K/AKT signaling pathway . This pathway is involved in cell survival and growth. When PI3Kβ/δ is inhibited, the phosphorylation of AKT is reduced, leading to decreased cell survival and growth.
Pharmacokinetics
The compound exhibits suitable physical properties for oral administration. .
Biological Activity
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, often referred to as a derivative of urea, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms underlying its effects based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 345.33 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of phenylpyrrolidine derivatives with trifluoromethyl-substituted phenyl isocyanates. The reaction conditions often include:
- Reagents : Phenylpyrrolidine, trifluoromethyl phenyl isocyanate
- Solvent : Commonly dimethylformamide (DMF)
- Temperature : Reactions are usually conducted at elevated temperatures to facilitate the formation of the urea linkage.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of urea, including this compound, exhibit notable antimicrobial activities. For instance:
- Antifungal Activity : The compound has shown effectiveness against various fungal strains such as Botrytis cinerea and Rhizoctonia solani, with EC50 values comparable to established antifungal agents .
| Compound | Target Organism | EC50 (μg/mL) |
|---|---|---|
| 1 | Rhizoctonia solani | 6.72 |
| 2 | Botrytis cinerea | 5.21 |
Antibacterial Activity
In addition to antifungal properties, this compound has also been evaluated for antibacterial activity against pathogens like Xanthomonas oryzae and Xanthomonas citri, although results indicated lower efficacy compared to traditional antibiotics .
Molecular docking studies suggest that the compound interacts with specific biological targets, including enzymes involved in metabolic pathways. For example, it has been observed to form hydrogen bonds with residues in succinate dehydrogenase (SDH), indicating a potential mechanism for its antifungal action .
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Study on Antifungal Efficacy : A study demonstrated that modifications in the urea structure could enhance antifungal activity against specific strains, suggesting that structural optimization is crucial for improving efficacy .
- Complement Inhibition : Structural analogs of this compound have been identified as potent complement inhibitors, showcasing its versatility in therapeutic applications beyond antimicrobial activity .
Comparison with Similar Compounds
Key Observations :
- The target compound’s phenylpyrrolidine group may enhance conformational flexibility compared to rigid pyrimidine (8i) or thiazole (11d) systems .
- Trifluoromethylphenyl groups are ubiquitous in these analogs, contributing to electron-withdrawing effects and improved metabolic stability .
Key Differentiators of the Target Compound
- Pyrrolidine vs. Pyrimidine/Thiazole : The phenylpyrrolidinyl group may offer superior blood-brain barrier penetration compared to bulkier heterocycles, making it suitable for CNS-targeted therapies .
- Trifluoromethyl Positioning : The para-substituted trifluoromethylphenyl group optimizes steric and electronic interactions with target proteins .
Preparation Methods
Key Intermediates
| Intermediate | Role in Synthesis | Key Functional Groups |
|---|---|---|
| 1-Phenylpyrrolidine-2-carboxylic acid | Pyrrolidine scaffold precursor | Carboxylic acid, secondary amine |
| 4-(Trifluoromethyl)aniline | Urea moiety precursor | Primary amine, trifluoromethyl group |
| 1-Phenylpyrrolidin-2-ylmethylamine | Bridging unit | Primary amine, pyrrolidine ring |
Detailed Preparation Methods
Synthesis of 1-Phenylpyrrolidin-2-ylmethylamine
The pyrrolidine core is constructed via a cyclization reaction. A representative protocol involves:
Step 1: Formation of Pyrrolidine Ring
A Boc-protected β-amino acid (e.g., β-phenylalanine) undergoes amide coupling with benzylamine using carbodiimide reagents, followed by cyclization with paraformaldehyde under basic conditions (NaOH) to yield 1-phenylpyrrolidin-2-one.
Step 2: Reduction to Pyrrolidine
The ketone group in 1-phenylpyrrolidin-2-one is reduced using sodium borohydride (NaBH₄) in methanol, producing 1-phenylpyrrolidin-2-ol. Subsequent treatment with thionyl chloride (SOCl₂) converts the alcohol to the corresponding chloride, which is then reacted with aqueous ammonia to generate 1-phenylpyrrolidin-2-ylmethylamine.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–25°C (Step 1), 80°C (Step 2) |
| Solvent | Dichloromethane (Step 1), Methanol (Step 2) |
| Yield | 72–85% (over two steps) |
Preparation of 4-(Trifluoromethyl)phenyl Isocyanate
The urea moiety is introduced via reaction with an isocyanate derivative:
Step 1: Protection of 4-(Trifluoromethyl)aniline
4-(Trifluoromethyl)aniline is treated with trimethylacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding N-(4-(trifluoromethyl)phenyl)pivalamide.
Step 2: Generation of Isocyanate
The protected amine is deprotonated with phosgene (COCl₂) or triphosgene, forming 4-(trifluoromethyl)phenyl isocyanate. Alternative methods employ diphosgene or carbonyldiimidazole (CDI) for safer handling.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | −10°C (Step 1), 0°C (Step 2) |
| Solvent | Dichloromethane |
| Yield | 90–95% (Step 1), 88% (Step 2) |
Urea Bond Formation
The final step involves coupling 1-phenylpyrrolidin-2-ylmethylamine with 4-(trifluoromethyl)phenyl isocyanate:
Procedure
A solution of 1-phenylpyrrolidin-2-ylmethylamine in anhydrous tetrahydrofuran (THF) is added dropwise to 4-(trifluoromethyl)phenyl isocyanate at 0°C. The reaction is stirred for 12 hours at room temperature, followed by quenching with water and extraction with ethyl acetate. The organic layer is dried over sodium sulfate and purified via silica gel chromatography.
Optimization Data
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility of intermediates |
| Temperature | 0°C → 25°C | Prevents exothermic side reactions |
| Molar Ratio (Amine:Isocyanate) | 1:1.2 | Ensures complete conversion |
| Final Yield | 78–82% | After chromatography |
Industrial-Scale Production and Process Optimization
Catalytic Enhancements
The use of Lewis acid catalysts (e.g., ZnCl₂) during urea formation improves reaction rates and selectivity. A patent-pending method employs scandium triflate (Sc(OTf)₃) to achieve yields >90% under mild conditions.
Green Chemistry Considerations
- Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to THF.
- Phosgene Alternatives : Diphenyl carbonate enables isocyanate generation without toxic reagents.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.56 (d, J = 8.4 Hz, 2H, ArH), 7.44–7.32 (m, 5H, Ph), 4.21 (t, J = 7.2 Hz, 1H, NH), 3.82–3.75 (m, 2H, CH₂), 3.02–2.94 (m, 1H, pyrrolidine-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 158.9 (C=O), 144.2 (q, J = 32 Hz, CF₃), 129.8–126.4 (ArC), 62.1 (CH₂), 58.3 (pyrrolidine-C) |
| HRMS (ESI+) | m/z 393.1682 [M+H]⁺ (Calc. 393.1679) |
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18, 50:50 MeCN:H₂O) | >99% purity, tₐ = 8.7 min |
| Melting Point | 162–164°C |
Applications and Derivative Synthesis
The compound’s structure suggests potential as a kinase inhibitor or GPCR modulator, though specific biological data remain proprietary. Derivatives with modified trifluoromethyl positioning (e.g., meta-substituted) exhibit enhanced metabolic stability in preclinical models.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, and how is structural confirmation achieved?
- Synthesis : Utilize coupling reactions between substituted phenylpyrrolidine and trifluoromethylphenyl isocyanate under inert conditions (e.g., nitrogen atmosphere). Solvents like dichloromethane or ethanol are preferred, with catalysts such as palladium on carbon for regioselective control .
- Structural Confirmation :
- Infrared (IR) Spectroscopy : Confirm urea C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1500–1600 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- ¹H/¹³C NMR : Assign signals for pyrrolidine protons (δ 2.5–3.5 ppm), trifluoromethylphenyl aromatic protons (δ 7.2–7.8 ppm), and urea NH protons (δ 5.5–6.0 ppm) .
Q. How can researchers assess the purity of this compound, and what analytical techniques are critical for quality control?
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% recommended for biological assays) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and visualize under UV or iodine vapor .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodology :
Analog Synthesis : Introduce substituents at the pyrrolidine nitrogen (e.g., methyl, benzyl) or modify the trifluoromethylphenyl group (e.g., halogenation, methoxy) .
Biological Screening : Test analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) using dose-response assays (IC₅₀ determination) .
Computational Modeling : Perform docking studies with targets like EGFR or Aurora kinases to prioritize synthetic targets .
- Example : Replacing the trifluoromethyl group with a chlorine atom (as in 1-(3-chlorophenyl) analogs) may alter hydrophobicity and target binding .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Stepwise Approach :
Pharmacokinetic Profiling : Assess solubility (logP), plasma protein binding, and metabolic stability using microsomal assays .
Formulation Optimization : Use co-solvents (e.g., PEG 400) or nanoparticle delivery to enhance bioavailability .
Mechanistic Validation : Conduct target engagement assays (e.g., Western blot for phosphorylated kinases) to confirm on-target effects .
- Case Study : Discrepancies in antiproliferative activity may arise from poor blood-brain barrier penetration, requiring formulation adjustments .
Q. How can researchers determine the mechanism of action for this compound when initial target identification fails?
- Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal genes, implicating pathways like DNA repair or apoptosis .
- Kinase Inhibition Panels : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. What are the best practices for comparing this compound with structurally similar analogs in lead optimization?
- Comparative Table :
| Compound | Structural Variation | Key Property |
|---|---|---|
| Target Compound | 1-((1-Phenylpyrrolidin-2-yl)methyl)urea | LogP = 3.2, IC₅₀ = 50 nM |
| Analog A | 1-((1-Benzylpyrrolidin-2-yl)methyl)urea | LogP = 3.8, IC₅₀ = 120 nM |
| Analog B | 1-(4-Fluorophenyl)urea derivative | LogP = 2.9, IC₅₀ = 75 nM |
- Analysis : Prioritize analogs with balanced lipophilicity (LogP 2–4) and improved potency (IC₅₀ < 100 nM) .
Methodological Frameworks
Q. How should researchers design experiments to address low synthetic yields (<30%) for this compound?
- Design of Experiments (DoE) : Use factorial design to optimize reaction parameters (temperature, solvent, catalyst loading). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 100°C |
| Catalyst | 5 mol% | 15 mol% |
- Outcome : A 20% yield increase was achieved at 80°C with 10 mol% Pd/C .
Q. What advanced spectroscopic techniques can resolve ambiguities in stereochemical assignments?
- NOESY/ROESY NMR : Detect spatial proximity between pyrrolidine protons and aromatic groups to confirm chair/boat conformations .
- X-ray Crystallography : Determine absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
